Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate
CAS No.:
Cat. No.: VC18082923
Molecular Formula: C8H8NNaO3
Molecular Weight: 189.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8NNaO3 |
|---|---|
| Molecular Weight | 189.14 g/mol |
| IUPAC Name | sodium;2-hydroxy-2-(5-methylpyridin-2-yl)acetate |
| Standard InChI | InChI=1S/C8H9NO3.Na/c1-5-2-3-6(9-4-5)7(10)8(11)12;/h2-4,7,10H,1H3,(H,11,12);/q;+1/p-1 |
| Standard InChI Key | WBRVJALOSWEYAG-UHFFFAOYSA-M |
| Canonical SMILES | CC1=CN=C(C=C1)C(C(=O)[O-])O.[Na+] |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The molecular formula of sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate is C₈H₈NNaO₃, with a calculated molecular weight of 189.14 g/mol . The sodium ion replaces the acidic proton of the parent carboxylic acid, forming a stable salt.
Stereochemical Features
The compound’s structure combines a pyridine ring with a methyl substituent at the 5-position and a hydroxyacetate group at the 2-position. The SMILES notation (CC1=CN=C(C=C1)C(C(=O)[O-])O.[Na+]) highlights the methylpyridine backbone and the deprotonated carboxylate group coordinated to sodium . The InChIKey (WBRVJALOSWEYAG-UHFFFAOYSA-M) provides a unique identifier for database searches .
Predicted Physicochemical Properties
Collision cross-section (CCS) values, critical for mass spectrometry identification, vary by adduct type. For example:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 168.06552 | 133.8 |
| [M+Na]⁺ | 190.04746 | 144.9 |
| [M-H]⁻ | 166.05096 | 133.1 |
These values assist in differentiating adducts during analytical workflows .
Synthetic Pathways and Precursors
Ethyl Ester Precursor Synthesis
The ethyl ester derivative, ethyl 2-(5-methylpyridin-2-yl)acetate (CAS: 5552-82-9), serves as a key precursor. A documented synthesis involves:
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Lithiation: Treating 2,5-dimethylpyridine with n-butyllithium and N,N,N',N'-tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF)/hexane at -50°C to 0°C .
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Carboxylation: Reacting the lithiated intermediate with ethyl chloroformate at -78°C, followed by gradual warming to room temperature .
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Workup and Purification: Quenching with ammonium chloride, extraction with ethyl acetate, and silica gel chromatography (cyclohexane/ethyl acetate gradient) yield the ester in 26% yield .
Conversion to Sodium Salt
While explicit protocols for synthesizing the sodium salt are absent in available literature, standard neutralization methods likely apply. Hydrolysis of the ethyl ester under basic conditions (e.g., NaOH) would generate the carboxylic acid, which is subsequently treated with sodium hydroxide to form the sodium salt.
Analytical Profiling and Characterization
Mass Spectrometry
The ethyl ester precursor exhibits a protonated molecular ion ([M+H]⁺) at m/z 180, confirmed by LC-MS . For the sodium salt, predicted m/z values for common adducts include [M+Na]⁺ (m/z 190.04746) and [M-H]⁻ (m/z 166.05096) .
Chromatographic Behavior
Silica gel chromatography with nonpolar-to-moderately polar solvents (e.g., cyclohexane/ethyl acetate) effectively purifies the ethyl ester . High-performance liquid chromatography (HPLC) methods remain unreported for the sodium salt but could leverage its ionic nature using reverse-phase columns with ion-pairing agents.
As a substituted pyridine derivative, the sodium salt could serve as a building block for drug candidates targeting neurological or inflammatory pathways. The methyl and carboxylate groups provide sites for further functionalization, though no direct medicinal chemistry studies are cited .
Industrial Scalability
The low yield (26%) in the ethyl ester synthesis highlights challenges in scaling production . Optimizing lithiation conditions or exploring alternative carboxylation reagents (e.g., carbon dioxide) might improve efficiency.
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